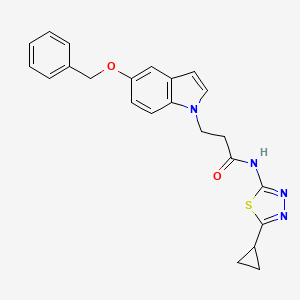![molecular formula C26H18O4 B11007425 1-benzofuran-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11007425.png)
1-benzofuran-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an excellent method for constructing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(1-benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Benzofuran-2-carboxamide: A derivative with additional functional groups.
Uniqueness
3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran is unique due to its specific substitution pattern and the presence of both benzofuran and phenylprop-2-en-1-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H18O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-benzofuran-2-yl-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C26H18O4/c27-26(25-15-19-10-4-5-11-23(19)30-25)22-17-29-24-13-12-20(16-21(22)24)28-14-6-9-18-7-2-1-3-8-18/h1-13,15-17H,14H2/b9-6+ |
InChI Key |
WNYVFXHSZQCYTB-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11007354.png)
![3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11007358.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11007382.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11007385.png)
![1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11007389.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007394.png)
![N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007402.png)

![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11007412.png)
![2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007414.png)
![2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007417.png)
![(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid](/img/structure/B11007433.png)
![3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11007441.png)
